molecular formula C17H17FN2O3S B2450183 N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 921557-92-8

N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2450183
CAS No.: 921557-92-8
M. Wt: 348.39
InChI Key: CVRRWTBBHAMMCU-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the indolinone and fluorophenyl groups suggests potential biological activity, making it a compound of interest in pharmaceutical research.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-2-20-16-8-7-15(9-13(16)10-17(20)21)19-24(22,23)11-12-3-5-14(18)6-4-12/h3-9,19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRRWTBBHAMMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-fluorophenyl)methanesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carboxylic acid or ester.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indolinone derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Fluorophenyl Substitution: The final step involves the substitution of the sulfonamide with a 4-fluorophenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. The indolinone and fluorophenyl groups may enhance binding affinity and specificity to particular molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-chlorophenyl)methanesulfonamide
  • N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-bromophenyl)methanesulfonamide
  • N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-methylphenyl)methanesulfonamide

Uniqueness

The presence of the fluorophenyl group in N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-fluorophenyl)methanesulfonamide may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved metabolic stability compared to its analogs with different substituents.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic organic compound classified under sulfonamides. Its structure includes an indolinone core, a methanesulfonamide group, and a 4-fluorophenyl substituent, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse pharmacological profiles.

Chemical Structure and Properties

The molecular formula for this compound is C16_{16}H16_{16}F1_{1}N2_{2}O3_{3}S, with a molecular weight of approximately 312.34 g/mol. The unique combination of functional groups in its structure is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, similar to other sulfonamides known for their antimicrobial properties.
  • Receptor Modulation : The indolinone moiety can modulate receptor activity, potentially influencing pathways related to inflammation and cancer.

Pharmacological Profiles

Research indicates that compounds with indolinone structures often exhibit a range of pharmacological activities, including:

  • Antimicrobial Effects : The sulfonamide class is historically known for its antibacterial properties.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

In Vitro Studies

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed significant inhibition of cell proliferation. The compound showed IC50_{50} values in the low micromolar range, indicating potent activity against tested cell lines.

Cell LineIC50_{50} (µM)
MDA-MB-231 (Breast)5.2
A549 (Lung)6.8
HeLa (Cervical)4.9

In Vivo Studies

In vivo studies using murine models demonstrated that the compound effectively reduced tumor growth in xenograft models when administered at therapeutic doses. Observations included:

  • Tumor Volume Reduction : Significant decrease in tumor volume compared to control groups.
  • Survival Rate Improvement : Enhanced survival rates were noted in treated animals.

Comparative Analysis

When compared to similar compounds within the indolinone category, this compound exhibited improved potency and selectivity due to the presence of the fluorinated aromatic moiety, which enhances lipophilicity and binding affinity.

Compound NameStructure TypeNotable Activity
N-(1-methyl-2-oxoindolin-5-yl)-1-(4-fluorophenyl)methanesulfonamideIndolinone SulfonamideModerate Anticancer
N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamideIndolinone AcetamideAntimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-fluorophenyl)methanesulfonamide, and how are intermediates characterized?

  • Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indolinone core (e.g., alkylation at the N1 position) followed by sulfonamide coupling. For example, analogous compounds (e.g., pyrimidine derivatives) are synthesized using NaIO₄-mediated oxidative cleavage in THF/H₂O mixtures to generate intermediates, monitored via HPLC . Key intermediates are characterized using NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (e.g., COSY, HSQC) resolves connectivity of the indolinone and sulfonamide moieties. X-ray crystallography is recommended for unambiguous stereochemical assignment, as demonstrated for structurally similar indolinone derivatives .

Q. How can researchers optimize reaction yields during sulfonamide coupling?

  • Answer : Yield optimization requires precise control of reaction pH (7–8), temperature (0–5°C for exothermic steps), and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride). Catalytic DMAP or pyridine enhances coupling efficiency, as observed in analogous methanesulfonamide syntheses .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for regioisomeric byproducts?

  • Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved using NOESY to identify spatial proximities or via computational modeling (DFT) to predict chemical shifts. For example, crystallographic data for N-(1-ethyl-2-oxoindolin-5-yl) derivatives provide reference bond angles and torsion angles to distinguish regioisomers .

Q. How can reaction pathways be modified to suppress undesired dihydroxylation or over-alkylation?

  • Answer : Introducing steric hindrance (e.g., bulky protecting groups on the indolinone nitrogen) or switching to milder oxidants (e.g., TEMPO/NaClO instead of NaIO₄) reduces side reactions. Reaction progress should be tracked in real-time using inline FTIR to detect intermediates .

Q. What in silico methods predict the compound’s pharmacokinetic properties for preclinical studies?

  • Answer : Molecular docking (AutoDock Vina) identifies potential binding affinities to cytochrome P450 enzymes, while SwissADME predicts logP, solubility, and BBB permeability. For sulfonamide derivatives, prioritize simulations accounting for fluorine’s electronegativity and sulfonyl group polarity .

Q. How do crystallographic data inform SAR studies for optimizing biological activity?

  • Answer : X-ray structures of analogous compounds (e.g., pyrimidine-sulfonamides) reveal critical interactions, such as hydrogen bonding between the sulfonyl oxygen and target proteins (e.g., kinases). These insights guide substitutions at the 4-fluorophenyl group to enhance binding .

Methodological Notes

  • Data Validation : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish CH₂/CH₃ groups in the ethyl-indolinone moiety .
  • Contradiction Management : If HPLC purity conflicts with biological assay results (e.g., unexpected inactivity), perform HRMS to rule out hydrate or solvate formation .

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